molecular formula C22H24ClN2O4PS B1638894 Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate

Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate

Cat. No.: B1638894
M. Wt: 478.9 g/mol
InChI Key: UJCVXYZBIRHXLY-UHFFFAOYSA-N
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Description

Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with diethyl phosphite and benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl derivatives: Known for their antimicrobial and anticancer properties.

    Thiazole-based sulfonamides: Used as antimicrobial agents.

    Thiazole-containing heterocycles: Studied for their diverse biological activities.

Uniqueness

Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate stands out due to its unique combination of a thiazole ring and a diethoxyphosphorylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C22H24ClN2O4PS

Molecular Weight

478.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(diethoxyphosphorylmethyl)benzamide

InChI

InChI=1S/C22H24ClN2O4PS/c1-4-28-30(27,29-5-2)14-16-6-8-18(9-7-16)21(26)25-22-24-20(15(3)31-22)17-10-12-19(23)13-11-17/h6-13H,4-5,14H2,1-3H3,(H,24,25,26)

InChI Key

UJCVXYZBIRHXLY-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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